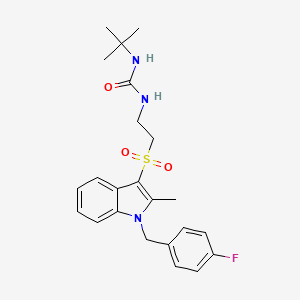

1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

This compound features a urea core linked to a tert-butyl group and a sulfonylethyl chain attached to a 1-(4-fluorobenzyl)-2-methylindole moiety. Its molecular formula is C25H23ClFN3O3S (based on a structurally similar analog in ), with a molecular weight of ~500 g/mol.

Properties

IUPAC Name |

1-tert-butyl-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3S/c1-16-21(31(29,30)14-13-25-22(28)26-23(2,3)4)19-7-5-6-8-20(19)27(16)15-17-9-11-18(24)12-10-17/h5-12H,13-15H2,1-4H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPMXGITJCZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps, including the formation of the indole core, the introduction of the fluorobenzyl group, and the final coupling with the tert-butyl urea moiety. Common reagents used in these reactions include indole derivatives, fluorobenzyl halides, and tert-butyl isocyanate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell signaling.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea

- Structural Difference : Pyrazole ring replaces indole; acetylphenyl vs. tert-butyl group.

- Impact: The indole’s planar structure in the target compound may facilitate π-π stacking with aromatic residues in biological targets, whereas the pyrazole’s smaller heterocycle could reduce such interactions .

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

- Structural Difference : Cyclopenta[c]pyrazole replaces indole-sulfonylethyl chain.

- Impact: The rigid bicyclic pyrazole in this analog may confer conformational restraint, enhancing target selectivity but limiting solubility. In contrast, the sulfonylethyl linker in the target compound offers flexibility for optimal binding .

MDMB-FUBICA (Methyl-N-{[1-(4-fluorobenzyl)-1H-indol-3-yl]carbonyl}-3-...)

- Structural Difference : Carbonyl group replaces sulfonylethylurea.

- Impact :

- The carbonyl group in MDMB-FUBICA may engage in weaker hydrogen bonding compared to the urea and sulfonyl motifs in the target compound.

- MDMB-FUBICA’s methyl ester could increase metabolic susceptibility (e.g., esterase hydrolysis), whereas the tert-butyl group in the target compound may resist degradation .

Pharmacokinetic and Functional Group Analysis

Key Functional Groups and Their Roles

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |

|---|---|---|---|

| Target | ~500 | ~4.5 | tert-butyl, sulfonylethyl |

| Chlorophenyl analog | 500.0 | ~4.2 | Chlorophenyl |

| Pyrazole analog | ~380 | ~3.8 | Acetylphenyl |

| MDMB-FUBICA | ~350 | ~3.5 | Methyl ester |

*Estimated using fragment-based methods.

Biological Activity

1-(tert-butyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- tert-butyl group : Provides stability and hydrophobic characteristics.

- Indole moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.

- Sulfonamide group : Often associated with antibacterial properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 40 | |

| Multi-drug resistant S. aureus | 30 |

The proposed mechanisms by which this compound exerts its antibacterial effects include:

- Inhibition of cell wall synthesis : Similar to other sulfonamide derivatives, it may interfere with bacterial folic acid synthesis.

- Disruption of bacterial membrane integrity : The hydrophobic tert-butyl group may integrate into bacterial membranes, disrupting their function.

Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated significant antibacterial activity. The compound was tested against clinical isolates of S. aureus, revealing an MIC comparable to that of conventional antibiotics like ceftriaxone but with a broader spectrum of activity against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicated that modifications in the indole and sulfonamide portions significantly affect antibacterial potency. For instance, varying the substituents on the indole ring altered the MIC values substantially, suggesting that specific structural features are crucial for optimal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.